2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride
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Overview
Description
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride is a compound that belongs to the class of amino acids It is characterized by the presence of a pyridine ring substituted with an oxo group at the 2-position and an amino group at the 3-position
Scientific Research Applications
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity, protein interactions, and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 2-aminopyridine with suitable reagents to introduce the oxo group at the 2-position and the amino group at the 3-position. One common method involves the acylation of 2-aminopyridine with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often include the use of solvents such as ethanol or pyridine and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amino and oxo groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid;dihydrochloride
Uniqueness
2-amino-3-(2-hydroxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)4-5-2-1-3-10-7(5)11;;/h1-3,6H,4,9H2,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKUIUKXPXVDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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